molecular formula C9H10F2N2O2 B2578879 [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 1002032-66-7

[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2578879
CAS No.: 1002032-66-7
M. Wt: 216.188
InChI Key: KFYMLAWTVBTSLH-UHFFFAOYSA-N
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Description

[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid: is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a difluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Difluoromethylation: The difluoromethyl group is typically introduced using difluoromethylating agents such as difluoromethyl bromide or through the use of difluorocarbene precursors.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • **Ox

Properties

IUPAC Name

2-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c10-9(11)6-3-7(5-1-2-5)13(12-6)4-8(14)15/h3,5,9H,1-2,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYMLAWTVBTSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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